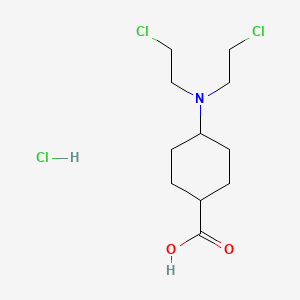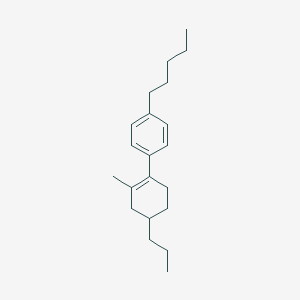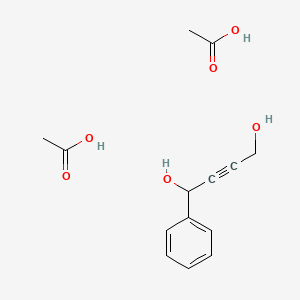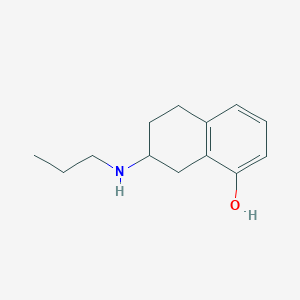![molecular formula C44H44N2O8 B14338472 8,8'-bis{(E)-[(2-hydroxybenzyl)imino]methyl}-3,3'-dimethyl-5,5'-di(propan-2-yl)-2,2'-binaphthalene-1,1',6,6',7,7'-hexol](/img/structure/B14338472.png)
8,8'-bis{(E)-[(2-hydroxybenzyl)imino]methyl}-3,3'-dimethyl-5,5'-di(propan-2-yl)-2,2'-binaphthalene-1,1',6,6',7,7'-hexol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-[(2-Hydroxyphenyl)methyliminomethyl]-3-methyl-5-propan-2-yl-2-[1,6,7-trihydroxy-8-[(2-hydroxyphenyl)methyliminomethyl]-3-methyl-5-propan-2-ylnaphthalen-2-yl]naphthalene-1,6,7-triol is a complex organic compound characterized by its intricate structure, which includes multiple hydroxyl groups and naphthalene rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(2-Hydroxyphenyl)methyliminomethyl]-3-methyl-5-propan-2-yl-2-[1,6,7-trihydroxy-8-[(2-hydroxyphenyl)methyliminomethyl]-3-methyl-5-propan-2-ylnaphthalen-2-yl]naphthalene-1,6,7-triol typically involves multi-step organic synthesis. The process begins with the preparation of the naphthalene core, followed by the introduction of hydroxyl groups and the formation of the iminomethyl linkage. Key reagents include phenols, aldehydes, and amines, with reaction conditions often involving acidic or basic catalysts, elevated temperatures, and controlled atmospheres to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized for efficiency, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations. Purification steps, including crystallization and chromatography, are employed to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
8-[(2-Hydroxyphenyl)methyliminomethyl]-3-methyl-5-propan-2-yl-2-[1,6,7-trihydroxy-8-[(2-hydroxyphenyl)methyliminomethyl]-3-methyl-5-propan-2-ylnaphthalen-2-yl]naphthalene-1,6,7-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The iminomethyl groups can be reduced to amines.
Substitution: Electrophilic aromatic substitution can occur on the naphthalene rings.
Common Reagents and Conditions
Common reagents include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like bromine for substitution reactions. Reaction conditions vary but often involve solvents like ethanol or dichloromethane, with temperature control to optimize reaction rates and yields.
Major Products
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in organic synthesis and materials science.
Biology
In biological research, the compound’s hydroxyl groups and naphthalene rings are of interest for their potential interactions with biological macromolecules. Studies may focus on its binding affinity to proteins or its role as a fluorescent probe.
Medicine
In medicine, the compound’s structure suggests potential as a therapeutic agent. Research may explore its antioxidant properties, ability to inhibit specific enzymes, or potential as a drug delivery vehicle.
Industry
In industry, the compound’s stability and reactivity make it suitable for use in the production of dyes, pigments, and polymers. Its unique properties can enhance the performance of these materials in various applications.
Mecanismo De Acción
The mechanism of action of 8-[(2-Hydroxyphenyl)methyliminomethyl]-3-methyl-5-propan-2-yl-2-[1,6,7-trihydroxy-8-[(2-hydroxyphenyl)methyliminomethyl]-3-methyl-5-propan-2-ylnaphthalen-2-yl]naphthalene-1,6,7-triol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites, while the naphthalene rings can engage in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 8-[(2-Hydroxyphenyl)methyliminomethyl]-3-methyl-5-propan-2-yl-2-naphthol
- 8-[(2-Hydroxyphenyl)methyliminomethyl]-3-methyl-5-propan-2-yl-2,6,7-trihydroxynaphthalene
Uniqueness
Compared to similar compounds, 8-[(2-Hydroxyphenyl)methyliminomethyl]-3-methyl-5-propan-2-yl-2-[1,6,7-trihydroxy-8-[(2-hydroxyphenyl)methyliminomethyl]-3-methyl-5-propan-2-ylnaphthalen-2-yl]naphthalene-1,6,7-triol stands out due to its additional hydroxyl groups and extended naphthalene structure. These features enhance its reactivity and potential for diverse applications, making it a unique and valuable compound in scientific research.
Propiedades
Fórmula molecular |
C44H44N2O8 |
|---|---|
Peso molecular |
728.8 g/mol |
Nombre IUPAC |
8-[(2-hydroxyphenyl)methyliminomethyl]-3-methyl-5-propan-2-yl-2-[1,6,7-trihydroxy-8-[(2-hydroxyphenyl)methyliminomethyl]-3-methyl-5-propan-2-ylnaphthalen-2-yl]naphthalene-1,6,7-triol |
InChI |
InChI=1S/C44H44N2O8/c1-21(2)33-27-15-23(5)35(41(51)37(27)29(39(49)43(33)53)19-45-17-25-11-7-9-13-31(25)47)36-24(6)16-28-34(22(3)4)44(54)40(50)30(38(28)42(36)52)20-46-18-26-12-8-10-14-32(26)48/h7-16,19-22,47-54H,17-18H2,1-6H3 |
Clave InChI |
UHQLHGGJEYZGGG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C(=C(C(=C2C(C)C)O)O)C=NCC3=CC=CC=C3O)C(=C1C4=C(C5=C(C=C4C)C(=C(C(=C5C=NCC6=CC=CC=C6O)O)O)C(C)C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-(1,3-Dimethyl-4-nitro-1H-pyrazol-5-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14338390.png)

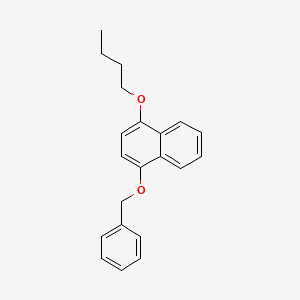

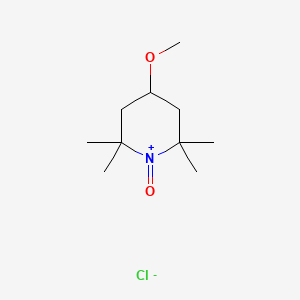
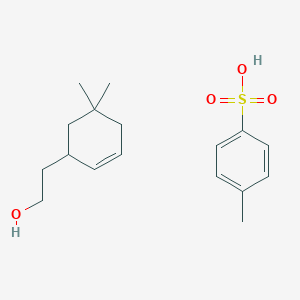
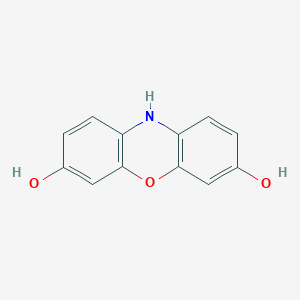
![Ethyl [4-(4-aminophenyl)-1H-1,2,3-triazol-1-yl]acetate](/img/structure/B14338415.png)
![2-(1-Methyl-1-phenylethyl)-2-[2-(4-nitrophenyl)diazenyl]propanedinitrile](/img/structure/B14338418.png)

